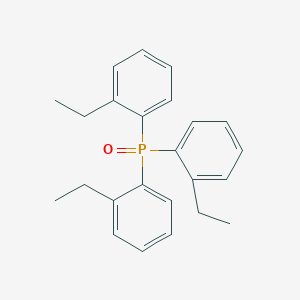
Tris(2-ethylphenyl)(oxo)-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2-ethylphenyl)(oxo)-lambda~5~-phosphane is a tertiary phosphine compound characterized by the presence of three 2-ethylphenyl groups attached to a central phosphorus atom, which is also bonded to an oxygen atom. This compound is part of the broader class of organophosphorus compounds, which are widely studied for their diverse chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-ethylphenyl)(oxo)-lambda~5~-phosphane typically involves the reaction of 2-ethylphenylmagnesium bromide with phosphorus trichloride, followed by oxidation. The general reaction scheme is as follows:
Formation of Grignard Reagent: 2-ethylbromobenzene reacts with magnesium in dry ether to form 2-ethylphenylmagnesium bromide.
Reaction with Phosphorus Trichloride: The Grignard reagent is then reacted with phosphorus trichloride to form Tris(2-ethylphenyl)phosphine.
Oxidation: The final step involves the oxidation of Tris(2-ethylphenyl)phosphine to this compound using an oxidizing agent such as hydrogen peroxide or oxygen.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.
化学反応の分析
Types of Reactions
Tris(2-ethylphenyl)(oxo)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the compound back to its phosphine form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-ethylphenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
Phosphine Oxides: Formed through oxidation.
Substituted Phosphines: Formed through nucleophilic substitution.
科学的研究の応用
Tris(2-ethylphenyl)(oxo)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Tris(2-ethylphenyl)(oxo)-lambda~5~-phosphane involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metal centers, and the pathways involved often include coordination and redox reactions.
類似化合物との比較
Similar Compounds
- Tris(2-methoxyphenyl)phosphine
- Tris(2-methylphenyl)phosphine
- Tris(2-ethylhexyl)amine
Uniqueness
Tris(2-ethylphenyl)(oxo)-lambda~5~-phosphane is unique due to the presence of the 2-ethylphenyl groups, which impart specific steric and electronic properties. These properties influence its reactivity and the stability of the complexes it forms, making it distinct from other similar phosphine compounds.
特性
CAS番号 |
51008-47-0 |
|---|---|
分子式 |
C24H27OP |
分子量 |
362.4 g/mol |
IUPAC名 |
1-bis(2-ethylphenyl)phosphoryl-2-ethylbenzene |
InChI |
InChI=1S/C24H27OP/c1-4-19-13-7-10-16-22(19)26(25,23-17-11-8-14-20(23)5-2)24-18-12-9-15-21(24)6-3/h7-18H,4-6H2,1-3H3 |
InChIキー |
SNCRTXTYKWEIHR-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1P(=O)(C2=CC=CC=C2CC)C3=CC=CC=C3CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[2-(2,4-Dimethyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14668356.png)
![3-Nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14668359.png)
![Benzamide, 4-methyl-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14668366.png)


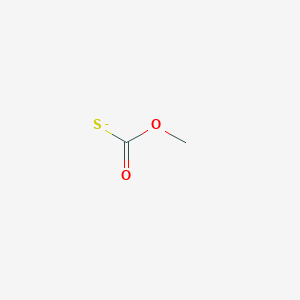
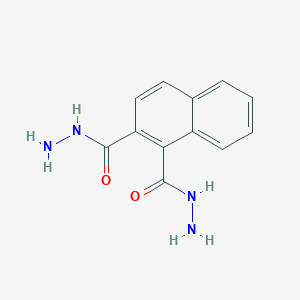
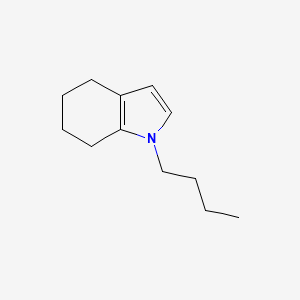
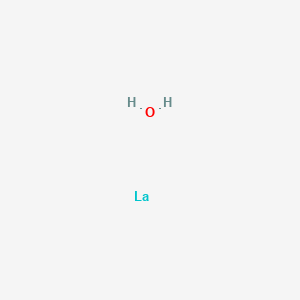
![1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl-](/img/structure/B14668405.png)
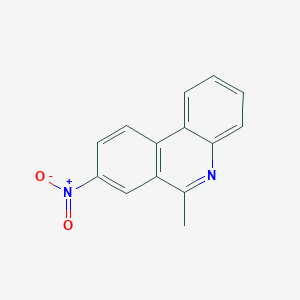
![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;carbamic acid](/img/structure/B14668435.png)


